

Application Note: Synthesis and Isolation of (2-Methoxyethyl)(methyl)amine Hydrochloride

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Compound of Interest

Compound Name:	(2-Methoxyethyl)(methyl)amine hydrochloride
CAS No.:	110802-06-7
Cat. No.:	B1289777

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Target Audience: Researchers, synthetic chemists, and drug development professionals.

Objective: To provide an authoritative, scalable, and self-validating protocol for the synthesis of **(2-Methoxyethyl)(methyl)amine hydrochloride** (CAS: 110802-06-7), a critical secondary amine building block.

Introduction & Mechanistic Rationale

(2-Methoxyethyl)(methyl)amine, often referred to as 2-methoxy-N-methylethanamine, is a highly versatile secondary amine scaffold utilized extensively in medicinal chemistry. It serves as a crucial hydrophilic appendage in the synthesis of various biologically active compounds, including thienopyrimidine-based inhibitors of Leishmania N-myristoyltransferase[1].

While the free base (CAS: 38256-93-8) is a volatile and water-soluble liquid, isolating and storing the compound as its hydrochloride salt (CAS: 110802-06-7) dramatically enhances its shelf-life, prevents atmospheric oxidation, and provides a non-hygroscopic solid that is easily handled in downstream pharmaceutical coupling reactions[2].

The Synthetic Challenge: Suppressing Over-Alkylation

The direct synthesis of secondary amines via the nucleophilic substitution (SN2) of primary alkyl halides with primary amines is notoriously prone to over-alkylation. The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to the rapid formation of unwanted tertiary amines.

To circumvent this, two primary strategies exist:

- Protection-Deprotection (The Org. Syn. Method): Condensation of the primary amine with benzaldehyde to form an imine, followed by methylation with methyl iodide and subsequent hydrolysis^[3]. While highly controlled, this method is atom-inefficient and requires multiple synthetic steps.
- Statistical SN2 Alkylation (Chosen Protocol): By applying Le Chatelier's principle and statistical probability, we can use a massive molar excess (10 equivalents) of the primary amine (methylamine). This ensures that the collision frequency between the electrophile (1-bromo-2-methoxyethane) and the primary amine overwhelmingly dictates the reaction pathway, suppressing tertiary amine formation to negligible levels.

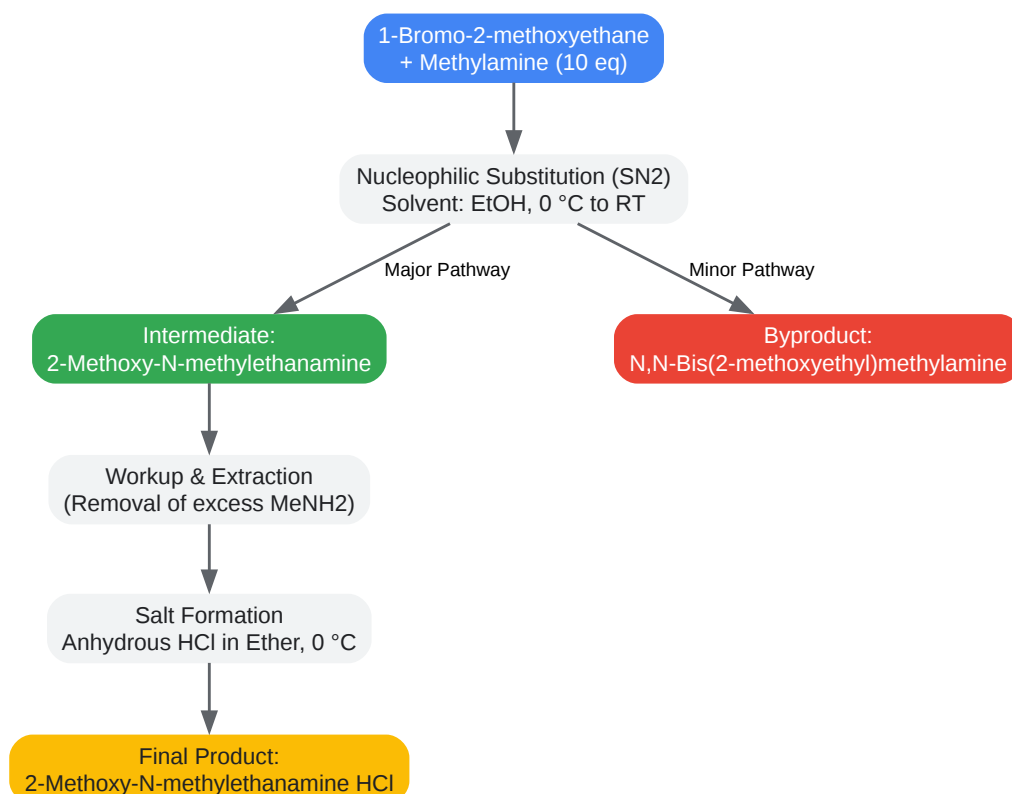
Reaction Optimization Data

The causality of the reagent ratios is clearly demonstrated in the reaction optimization data. As shown in Table 1, increasing the equivalents of methylamine directly suppresses the formation of the tertiary amine byproduct.

Table 1: Statistical suppression of over-alkylation by varying the molar equivalents of methylamine.

CH ₃ NH ₂ Equivalents	Solvent	Temp (°C)	Time (h)	Yield: 2° Amine (%)	Yield: 3° Amine (%)
1.0	EtOH	25	16	35	55
5.0	EtOH	25	16	72	18
10.0	EtOH	25	16	89	< 5
20.0	EtOH	25	16	94	Trace

Synthetic Workflow



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Figure 1: Synthetic workflow for 2-Methoxy-N-methylethanamine hydrochloride via SN2 alkylation.

Detailed Experimental Protocol

Reagents & Equipment

- 1-Bromo-2-methoxyethane (CAS: 6482-24-2)
- Methylamine solution (33 wt. % in absolute ethanol)
- Sodium hydroxide (10 M aqueous solution)
- Hydrogen chloride (2.0 M solution in anhydrous diethyl ether)
- Dichloromethane (DCM) and Anhydrous Sodium Sulfate
- 500 mL Round-bottom flask, pressure-equalizing dropping funnel, and vacuum filtration setup.

Step-by-Step Methodology

Phase 1: SN2 Alkylation

- Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 200 mL of 33 wt. % methylamine in ethanol (~1.6 mol, 10 eq). Cool the flask to 0 °C using an ice-water bath.
- Electrophile Addition: Dissolve 22.2 g (0.16 mol) of 1-bromo-2-methoxyethane in 50 mL of absolute ethanol. Add this solution dropwise over 1 hour to the stirred methylamine solution, maintaining the internal temperature below 5 °C to prevent the volatilization of methylamine.
- Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 16 hours.

Phase 2: Workup & Free Base Isolation

4. Concentration: Carefully concentrate the reaction mixture under reduced pressure at 30 °C to remove the ethanol and excess unreacted methylamine. (Note: Ethanol is utilized instead of water to provide a homogenous reaction environment for the lipophilic bromide, and it is easily stripped off without excessive heating^[4]).

5. Basification: The residue consists of the hydrobromide salt of the product. Suspend the residue in 50 mL of water and cool to 0 °C. Slowly add 20 mL of 10 M NaOH solution.

Causality: This strong basification is critical to fully deprotonate the hydrobromide salt, ensuring the highly water-soluble secondary amine can partition into the organic phase.

6. Extraction:

Extract the aqueous layer with dichloromethane (3 × 50 mL). Combine the organic extracts, wash with 20 mL of brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent.

Phase 3: Hydrochloride Salt Formation 7. Precipitation: Transfer the dried DCM solution to a clean flask cooled to 0 °C. Under vigorous stirring, dropwise add 85 mL of 2.0 M HCl in diethyl ether (0.17 mol, 1.05 eq). A white precipitate will form immediately. Causality: Anhydrous ethereal HCl is used rather than aqueous HCl to prevent the dissolution of the highly hydrophilic salt. The low dielectric constant of ether forces immediate precipitation, driving the reaction to completion. 8. Isolation: Stir for an additional 30 minutes at 0 °C. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold anhydrous diethyl ether (2 × 20 mL). 9. Drying: Dry the white crystalline solid in a vacuum desiccator over P₂O₅ overnight. Expected Yield: ~16.5 g (82%).

Self-Validating System (Quality Control)

To ensure the integrity of the protocol, the isolated product must be validated against the following analytical benchmarks:

- ¹H NMR (400 MHz, D₂O): δ 3.65 (t, J = 5.2 Hz, 2H, -CH₂-O-), 3.38 (s, 3H, -OCH₃), 3.20 (t, J = 5.2 Hz, 2H, -CH₂-N-), 2.70 (s, 3H, N-CH₃). Absence of a singlet at ~2.30 ppm confirms the removal of the tertiary amine byproduct.
- ESI-MS:m/z calculated for C₄H₁₂NO⁺ [M+H]⁺ 90.09, found 90.1.
- Physical State: Free-flowing white crystalline powder. If the solid appears sticky or hygroscopic, it indicates residual water during the ethereal HCl precipitation step; re-crystallization from hot ethanol/ethyl acetate is required.

References

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